1-(4-Iodobenzoyl)piperidine
Description
Properties
Molecular Formula |
C12H14INO |
|---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
(4-iodophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H14INO/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |
InChI Key |
AOUUEESJGDOGHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Electronic Comparisons
Piperidine derivatives vary widely in substituents, leading to differences in bioactivity and molecular interactions. Key comparisons include:
Key Observations :
- Steric Effects : The iodine atom’s bulkiness may induce steric hindrance, similar to N-(p-nitrophenyl)piperidine, which exhibits reduced resonance due to its chair conformation .
- Symmetry : Unlike 1-(4-chlorophenyl)piperidine-2,6-dione, this compound lacks a symmetrical structure, which could affect its crystallinity and solubility .
Key Observations :
- Enzyme Inhibition : Bulky substituents (e.g., benzyl, iodobenzoyl) enhance inhibitory activity by improving hydrophobic interactions or steric blocking, as seen in AChE and α-glucosidase inhibitors .
- Receptor Binding : The 1-(3-phenylbutyl)piperidine group in S1R ligands maintains salt bridges with Glu172, while iodobenzoyl’s bulk may similarly stabilize target binding .
Pharmacophore and Conformational Analysis
- 1-(3-Phenylbutyl)piperidine Derivatives : RMSD values >4 Å indicate conformational flexibility, allowing adaptation to hydrophobic cavities near helices α4/α5 .
- This compound : The rigid benzoyl group may restrict rotation, favoring a planar conformation that enhances π-π stacking with aromatic residues .
Preparation Methods
Thionyl Chloride-Mediated Acylation
4-Iodobenzoic acid undergoes reflux with excess thionyl chloride (SOCl₂) to yield 4-iodobenzoyl chloride. This method achieves near-quantitative conversion under anhydrous conditions:
Procedure :
-
Combine 46.2 g of 4-iodobenzoic acid with 1,000 mL of SOCl₂.
-
Reflux at 65°C for 3 hours under inert atmosphere.
-
Distill off excess SOCl₂ under reduced pressure.
Yield : 100% (crude product).
Key Advantages : High efficiency, minimal byproducts, and scalability.
Direct Acylation of Piperidine
The most straightforward method involves reacting piperidine with 4-iodobenzoyl chloride. This nucleophilic acyl substitution proceeds under mild conditions.
Schotten-Baumann Conditions
Reagents :
-
4-Iodobenzoyl chloride (1 eq)
-
Piperidine (1.2 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure :
-
Dissolve piperidine and TEA in anhydrous DCM at 0°C.
-
Add 4-iodobenzoyl chloride dropwise.
-
Stir at room temperature for 12 hours.
-
Wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purify via silica gel chromatography (ethyl acetate/hexane).
Yield : 70–85% (reported for analogous piperidine acylations).
Challenges : Moisture sensitivity; requires strict anhydrous conditions.
Alternative Method: Coupling Reagents
When 4-iodobenzoyl chloride is unavailable, carbodiimide-based coupling agents enable direct acylation from 4-iodobenzoic acid.
EDCl/HOBt-Mediated Coupling
Reagents :
-
4-Iodobenzoic acid (1 eq)
-
Piperidine (1.5 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
DCM or dimethylformamide (DMF)
Procedure :
-
Activate 4-iodobenzoic acid with EDCl/HOBt in DMF for 1 hour.
-
Add piperidine and stir for 24 hours at room temperature.
-
Quench with water and extract with DCM.
Yield : 60–75% (inferred from similar benzamide syntheses).
Advantages : Avoids handling corrosive acyl chlorides.
Comparative Analysis of Methods
| Method | Reagents | Yield | Conditions | Scalability |
|---|---|---|---|---|
| Direct Acylation | Acyl chloride, TEA | 70–85% | Anhydrous, room temp | High |
| EDCl/HOBt Coupling | Carbodiimide, HOBt | 60–75% | Mild, aqueous workup | Moderate |
Key Observations :
-
Direct acylation is superior in yield and simplicity but requires anhydrous handling.
-
Coupling methods are less efficient but safer for lab-scale synthesis.
Mechanistic Insights
Nucleophilic Acyl Substitution
Piperidine’s lone pair on nitrogen attacks the electrophilic carbonyl carbon of 4-iodobenzoyl chloride, displacing chloride. Triethylamine neutralizes HCl, driving the reaction to completion.
Side Reactions
-
Hydrolysis : Competing reaction with moisture degrades acyl chloride.
-
Over-acylation : Excess acyl chloride may lead to bis-acylated products.
Industrial-Scale Considerations
Process Optimization
Q & A
Q. What synthetic strategies are effective for preparing 1-(4-Iodobenzoyl)piperidine?
Methodological Answer: The synthesis typically involves coupling 4-iodobenzoyl chloride with piperidine under basic conditions. A common approach includes:
- Reagents: Use triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl generated during the reaction.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours.
- Workup: Quench with water, extract with organic solvent, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of piperidine to acyl chloride) and monitor reaction progress via TLC.
Reference Data:
| Parameter | Example Conditions | Source Compound Analogy |
|---|---|---|
| Base | Triethylamine | |
| Solvent | Dichloromethane | |
| Purification | Column chromatography |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy:
- ¹H NMR: Identify piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons from the iodobenzoyl group (δ 7.3–8.0 ppm).
- ¹³C NMR: Confirm carbonyl (C=O, ~165–170 ppm) and quaternary carbon bonded to iodine (~95–105 ppm).
- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 330.03 for C₁₂H₁₃INO₂).
- IR Spectroscopy: Detect carbonyl stretch (~1680 cm⁻¹) and C-I bond vibrations (~500 cm⁻¹).
Reference Data:
| Technique | Diagnostic Peaks/Bands | Source Compound Analogy |
|---|---|---|
| ¹H NMR | Piperidine protons (δ 1.5–3.5) | |
| ESI-MS | [M+H]⁺ at m/z 330.03 |
Advanced Research Questions
Q. How can conflicting NMR data during synthesis be resolved?
Methodological Answer: Discrepancies often arise from solvent effects or impurities. Mitigation strategies include:
- Solvent Screening: Test deuterochloroform (CDCl₃) vs. dimethyl sulfoxide (DMSO-d₆) to assess hydrogen bonding impacts.
- Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Purification: Repurify via preparative HPLC (C18 column, acetonitrile/water mobile phase) to remove trace impurities affecting shifts.
Reference Data:
| Strategy | Example Application | Source Compound Analogy |
|---|---|---|
| 2D NMR | HSQC for carbon-proton correlation | |
| Preparative HPLC | C18 column, 70% acetonitrile |
Q. How to design stability studies for this compound under varying pH conditions?
Methodological Answer:
- Buffer Preparation: Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH).
- Incubation: Store samples at 25°C and 40°C, collecting aliquots at 0, 24, 48, and 72 hours.
- Analysis: Use HPLC with a C18 column (UV detection at 254 nm) to quantify degradation products. Calculate half-life (t₁/₂) using first-order kinetics.
- Data Interpretation: Correlate degradation rates with pH to identify labile functional groups (e.g., iodobenzoyl hydrolysis at high pH).
Reference Data:
| Condition | Analytical Method | Source Compound Analogy |
|---|---|---|
| HPLC Analysis | C18 column, 254 nm detection | |
| Kinetic Modeling | First-order rate constants |
Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?
Methodological Answer:
- Structural Modification: Introduce electron-withdrawing groups (e.g., nitro) to the benzoyl ring to enhance binding affinity .
- Docking Studies: Use software like AutoDock Vina to predict interactions with target enzymes (e.g., kinases or proteases).
- Assay Design: Perform dose-response curves (0.1–100 μM) with positive controls (e.g., staurosporine for kinases). Calculate IC₅₀ values using nonlinear regression.
Reference Data:
| Strategy | Example Application | Source Compound Analogy |
|---|---|---|
| Molecular Docking | AutoDock Vina for kinase targets | |
| IC₅₀ Determination | Nonlinear regression (GraphPad) |
Q. How to address low yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)₂ or CuI for coupling reactions to improve efficiency .
- Reactor Optimization: Use a Schlenk line for moisture-sensitive steps or switch to flow chemistry for better heat control.
- Scale-Up Adjustments: Increase solvent volume 3-fold to prevent aggregation and monitor exotherms with an IR thermometer.
Reference Data:
| Parameter | Example Adjustment | Source Compound Analogy |
|---|---|---|
| Catalyst | Pd(OAc)₂ for coupling | |
| Flow Chemistry | Continuous reaction setup |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
